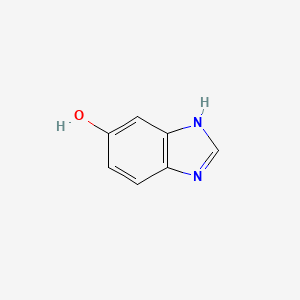

5-Hydroxybenzimidazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOBREFNTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194276 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41292-65-3 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Involving 5 Hydroxybenzimidazole

Central Role in Anaerobic Vitamin B12 Biosynthesis

In anaerobic environments, certain bacteria and archaea synthesize vitamin B12 (cobalamin) and other related cofactors known as cobamides through a pathway distinct from the oxygen-dependent route. nih.govnih.gov Within this anaerobic pathway, 5-Hydroxybenzimidazole (B117332) serves as a crucial building block for the lower axial ligand of many cobamides, most notably 5,6-dimethylbenzimidazole (B1208971) (DMB), which is the characteristic lower ligand of vitamin B12. nih.govnih.govsmolecule.com The biosynthesis of DMB is directed by a set of five genes, often found in an operon labeled bzaABCDE. nih.gov

Research has firmly established 5-HBI as the initial benzimidazole (B57391) intermediate in the anaerobic production of DMB. nih.gov Studies involving the expression of various combinations of the bza genes demonstrated that 5-HBI is the first intermediate produced, which is subsequently converted through a series of methylation steps to DMB. nih.govsmolecule.com Experiments with the anaerobic bacterium Eubacterium limosum have shown that 5-HBI and 5-hydroxy-6-methylbenzimidazole act as precursors to the 5,6-dimethylbenzimidazole moiety of vitamin B12. nih.govebi.ac.uk This pathway involves the sequential methylation of 5-HBI, first to 5-methoxybenzimidazole (B1583823) and then to 5-methoxy-6-methylbenzimidazole, before the final conversion to DMB. nih.gov

The formation of 5-HBI itself is a remarkable enzymatic transformation catalyzed by the enzyme BzaF, also known as HBI synthase. acs.orgescholarship.orgnih.gov BzaF is a radical S-adenosyl-L-methionine (SAM) enzyme that carries out a complex rearrangement of 5-aminoimidazole ribotide (AIR), an intermediate in the purine (B94841) biosynthesis pathway. acs.orgescholarship.orgnih.gov This discovery revealed an unexpected link between thiamin (vitamin B1) and vitamin B12 biosynthesis, as BzaF is a paralogue of ThiC, a radical SAM enzyme that also uses AIR as a substrate to produce the pyrimidine (B1678525) component of thiamin. escholarship.orgnih.govescholarship.org The BzaF-catalyzed reaction involves the dramatic reorganization of the AIR molecule, where four of the five carbons from the ribose portion of AIR form the benzene (B151609) ring of 5-HBI, while the C1' carbon is lost. escholarship.orgescholarship.org

| Enzyme/Gene | Function | Substrate | Product | References |

|---|---|---|---|---|

| BzaF (or BzaA/BzaB) | Radical SAM enzyme; HBI synthase | 5-Aminoimidazole ribotide (AIR) | This compound (5-HBI) | acs.orgescholarship.orgnih.govuniprot.org |

| CobT | Phosphoribosyltransferase | This compound (5-HBI) | This compound-ribotide (5-OHBza-RP) | nih.govnih.govresearchgate.net |

| BzaC | Methyltransferase (HBIR-OMT) | This compound-riboside (5-OHBza-R) | 5-Methoxybenzimidazole derivative | nih.govnih.govresearchgate.net |

| BzaD / BzaE | Methyltransferases | Intermediates following BzaC action | 5,6-Dimethylbenzimidazole (DMB) precursor | nih.govnih.govnih.gov |

The mechanism of the BzaF enzyme has been investigated using techniques such as electron paramagnetic resonance (EPR) spectroscopy. escholarship.orgnih.govacs.org The reaction is initiated when the radical SAM enzyme uses a 5'-deoxyadenosyl radical to abstract a hydrogen atom from the C5' of the ribose on the AIR substrate. escholarship.orgnih.gov This generates a substrate-based radical. escholarship.org Spectroscopic studies have successfully characterized an organic radical intermediate in the BzaF reaction. nih.govnih.gov This key intermediate was identified as an aminoimidazole π-radical, which is formed in close proximity to a fragment of the ribose ring. escholarship.orgnih.govacs.org This finding was crucial for refining the proposed mechanistic pathway, illustrating how radical SAM enzymes can precisely control highly reactive intermediates to produce a complex rearranged product. nih.govacs.org

The transformation and subsequent attachment of the benzimidazole lower ligand during anaerobic cobamide biosynthesis occur with high regiospecificity. nih.govnih.gov This precision ensures the correct isomer of the final cobamide is produced. Research on enzymes from Moorella thermoacetica and Eubacterium limosum has shed light on this process. nih.govnih.govnih.gov The enzyme CobT, a phosphoribosyltransferase, regiospecifically activates 5-HBI to form the α-ribotide isomer (5-OHBza-RP) as the sole product. nih.govnih.govresearchgate.net Subsequent studies revealed that the first methyltransferase in the sequence, BzaC, unexpectedly shows the highest activity with the riboside derivative of 5-HBI (5-OHBza-R), not the ribotide. nih.govnih.gov These enzymatic steps collectively explain how the orientation and modification of the lower ligand are strictly controlled before its incorporation into the final cobamide structure. nih.govnih.gov Isotope labeling experiments using E. limosum confirmed this regiospecificity, showing that when 5-hydroxy-6-methylbenzimidazole is converted to DMB, the new methyl group is added specifically at the C5 position. nih.govebi.ac.uk

Identification as a Metabolite of Benzimidazole in Biological Systems

Beyond its role in microbial biosynthesis, this compound has been identified as a metabolite of the parent compound benzimidazole in mammals. smolecule.comebi.ac.uk Specifically, it has been described as a major metabolite of benzimidazole in rats (Rattus norvegicus). smolecule.comebi.ac.uk In a different context, studies with the bacterium Clostridium thermoaceticum showed that it can utilize 5-HBI as a precursor to synthesize 5-methoxybenzimidazole and the corresponding 5-methoxybenzimidazolylcobamide. ebi.ac.uknih.gov However, the same study noted that this organism does not convert benzimidazole itself into 5-HBI, indicating that in this specific microorganism, benzimidazole is not a precursor for 5-methoxybenzimidazole. nih.gov

| Area of Research | Key Finding | Organism/System Studied | References |

|---|---|---|---|

| Precursor Role | 5-HBI is the first benzimidazole intermediate in the anaerobic biosynthesis of DMB. | Eubacterium limosum, Escherichia coli (recombinant) | nih.govnih.gov |

| Enzymatic Synthesis | The radical SAM enzyme BzaF (HBI synthase) converts AIR into 5-HBI. | Desulfuromonas acetoxidans | acs.orgescholarship.orgnih.gov |

| Radical Mechanism | An aminoimidazole radical intermediate is formed during the BzaF-catalyzed reaction. | In vitro enzyme assays (EPR spectroscopy) | escholarship.orgnih.govacs.org |

| Regiospecificity | Enzymes like CobT and BzaC ensure the specific activation and methylation of the 5-HBI-derived ligand. | Moorella thermoacetica, Eubacterium limosum | nih.govnih.govnih.gov |

| Metabolism | Identified as a major metabolite of benzimidazole. | Rats (Rattus norvegicus) | smolecule.comebi.ac.uk |

Advanced Synthetic Methodologies for 5 Hydroxybenzimidazole and Its Analogues

Bio-inspired and Enzymatic Synthesis Approaches

Nature provides elegant and efficient pathways for the synthesis of complex molecules. In the realm of 5-hydroxybenzimidazole (B117332) synthesis, researchers have drawn inspiration from biosynthetic routes, particularly the anaerobic pathway of vitamin B12.

A notable bio-inspired synthesis involves the enzymatic conversion of aminoimidazole ribotide (AIR) to this compound (5-HBI). acs.orgnih.gov This reaction is catalyzed by BzaF, a radical S-adenosylmethionine (SAM) enzyme. acs.orgnih.gov This discovery highlights an unexpected link between the biosynthesis of thiamin and vitamin B12. acs.orgnih.gov

Enzymatic approaches are also being explored for the synthesis of benzimidazole (B57391) derivatives in general, offering high specificity and mild reaction conditions. pharmedicopublishers.com For instance, lipases have been successfully used in the synthesis of aliphatic-aromatic polyesters, demonstrating the potential of enzymes in creating complex aromatic structures in environmentally friendly solvents. embrapa.br Scientists have also engineered enzymes from yeast to efficiently synthesize RNA with modified nucleotides, showcasing the power of bio-catalysis in producing complex biological molecules. news-medical.net

In the context of this compound, Clostridium thermoaceticum has been shown to methylate this compound to 5-methoxybenzimidazole (B1583823), which is then incorporated into 5-methoxybenzimidazolylcobamide, a vitamin B12 analog. nih.gov This enzymatic methylation demonstrates a biological pathway for the modification of the this compound core. nih.gov Furthermore, the enzyme MtBzaC has been shown to preferentially methylate this compound riboside, suggesting that activation of the lower ligand precedes its methylation in the biosynthetic pathway. nih.gov

Chemo-Synthetic Strategies for the Benzimidazole Core

A variety of chemical methods have been developed for the synthesis of the benzimidazole core, ranging from traditional condensation reactions to modern catalytic approaches.

Conventional Condensation Methods

The classical and most common method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, anhydrides, or amides. pharmedicopublishers.comrsc.org These reactions are often carried out at high temperatures and in the presence of acidic catalysts like hydrochloric acid or polyphosphoric acid. rsc.orgmdpi.comchemmethod.com Another conventional approach is the Weidenhagen reaction, which utilizes aldehydes or ketones instead of carboxylic acids. rsc.org

For the synthesis of this compound specifically, a common method involves the condensation of an o-phenylenediamine (B120857) derivative with a hydroxybenzoic acid, followed by cyclization and dehydration. ontosight.ai The reaction of o-phenylenediamine with lactic acid in the presence of hydrochloric acid, followed by oxidation, is another established route to a substituted benzimidazole. mdpi.com

| Reactants | Conditions | Product | Reference |

| o-phenylenediamine, Lactic acid | HCl, reflux | 1-(1H-benzoimidazol-2-yl)ethan-1-ol | mdpi.com |

| o-phenylenediamine, Carboxylic acids | High temperature, acid catalyst | 2-substituted benzimidazoles | pharmedicopublishers.comrsc.org |

| o-phenylenediamine, Aldehydes/Ketones | - | 2-substituted benzimidazoles | rsc.org |

Metal-Catalyzed Benzimidazole Synthesis

Transition metal catalysts have become indispensable tools in modern organic synthesis, offering milder reaction conditions and improved yields for benzimidazole formation. Various metals, including copper, iron, cobalt, and palladium, have been employed. mdpi.comfrontiersin.org

Copper catalysts, such as copper(I) bromide, have been used to synthesize 2-substituted 1H-benzimidazoles from o-haloacetanilides and amidines. mdpi.com Iron-sulfur catalysts have been utilized in the solvent-free synthesis of benzimidazole derivatives from o-nitroanilines. mdpi.com Cobalt-pincer complexes can catalyze the dehydrogenation reaction between primary alcohols and o-phenylenediamine to yield 2-substituted benzimidazoles. mdpi.com Palladium-mediated cycloisomerization has also been used to create complex N-heterocycles. frontiersin.org

A study demonstrated the use of a 3% Cu-doped Zinc oxide catalyst for the synthesis of substituted benzimidazoles from aromatic aldehydes and o-phenylenediamine under ultrasound irradiation, resulting in high yields in a short time. researchgate.net

Metal-Free Catalytic Approaches

To address the cost and potential toxicity of metal catalysts, metal-free alternatives have gained significant attention. These methods often employ organocatalysts or proceed under catalyst-free conditions.

One approach involves the use of acetic acid as a catalyst under microwave heating for the synthesis of aryl-substituted benzimidazoles. mdpi.comnih.gov Another method utilizes Amberlite IR-120, a recyclable resin, for the one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. researchgate.net A catalyst-free synthesis of hydroxybenzimidazoles has also been reported from the corresponding hydroxybenzaldehydes. researchgate.net

N-oxyl radicals, derived from N-hydroxybenzimidazole, have been developed as organoradical catalysts for direct C-H functionalization reactions, offering a metal-free route to functionalized molecules. rsc.orgnih.govscispace.com

| Catalyst | Reactants | Conditions | Product | Reference |

| Acetic acid | o-phenylenediamine, Aromatic aldehyde | Microwave | Aryl-substituted benzimidazoles | mdpi.comnih.gov |

| Amberlite IR-120 | o-phenylenediamine, Aldehyde | - | 2-aryl-1-arylmethyl-1H-benzimidazoles | researchgate.net |

| None | Hydroxybenzaldehyde | - | Hydroxybenzimidazoles | researchgate.net |

Green Chemistry Principles in Benzimidazole Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to benzimidazole synthesis. chemmethod.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reactions and the use of water or green solvents like ethanol (B145695) are becoming more common. pharmedicopublishers.comsmolecule.com For example, the use of zinc triflate as a catalyst in ethanol at reflux temperature provides an efficient one-pot synthesis of 2-substituted benzimidazoles. chemmethod.com Microwave-assisted synthesis and ultrasound irradiation are also employed to reduce reaction times and energy usage. researchgate.net

A notable green approach for the synthesis of 2-hydroxybenzimidazole (B11371) involves using sulfated polyborate as a catalyst for the reaction between o-phenylenediamine and urea, eliminating the need for conventional acid catalysts. smolecule.com Another sustainable method uses a deep eutectic solvent, choline (B1196258) chloride/glycerol, for the synthesis of hydroxyphenylbenzimidazole derivatives. mdpi.com

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications to generate a diverse range of analogues with tailored properties. The hydroxyl group and other positions on the benzimidazole ring are key sites for derivatization.

The hydroxyl group at the 5-position can undergo various reactions, such as methylation to form 5-methoxybenzimidazole. nih.gov This modification is observed in nature and can be replicated chemically.

The nitrogen atoms of the imidazole (B134444) ring can be alkylated or arylated to introduce different substituents. rsc.org For instance, N-alkylation is a common strategy to produce N-substituted derivatives. smolecule.com The 1, 2, and 5 (or 6) positions of the benzimidazole ring are the most important for substitution to obtain biologically active compounds. rsc.org

Furthermore, the benzene (B151609) ring can be functionalized through reactions like nitration and halogenation. instras.com For example, nitration of benzimidazolone can lead to 5,6-dinitrobenzimidazolone-2, which can be further reduced to 5,6-diaminobenzimidazolone-2, an important intermediate for pigments. smolecule.com

Recent research has focused on creating hybrid molecules by linking the this compound moiety to other pharmacophores. For example, hydroxyphenylbenzimidazole units have been attached to donepezil-like moieties to create multi-target-directed ligands for potential Alzheimer's disease treatment. mdpi.comnih.govconsensus.app Similarly, polycyclic benzimidazoles with fluorine-containing groups have been synthesized through radical cascade reactions. acs.org The synthesis of pharmedicopublishers.comrsc.orgontosight.ai-triazolo[1,5-a]quinoxalin-4(5H)-one scaffolds and their subsequent derivatization also showcases the versatility of benzimidazole-related structures. frontiersin.org

Acylation Reactions and Derivative Formation

Acylation is a significant strategy for derivatizing this compound, often employed to create analogues with potentially enhanced biological activities. smolecule.com The Friedel-Crafts acylation is a key method utilized for this purpose. Research has demonstrated that the acylation of this compound and its derivatives, such as 2-methyl- and 1-ethyl-2-methyl-5-hydroxybenzimidazole, proceeds with high regioselectivity. researchgate.netresearchgate.net

The reaction occurs exclusively at the C4 position of the benzimidazole ring. researchgate.netresearchgate.net This specificity is a critical aspect of the synthetic process, allowing for precise structural modification. However, it has been noted that this particular reaction works effectively primarily with aliphatic acid derivatives. researchgate.netresearchgate.net The introduction of an acyl group can modulate the molecule's lipophilicity and its ability to interact with biological targets.

| Reaction Type | Key Reagents | Position of Substitution | Notes | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aliphatic Acid Derivatives | Exclusively at C4 | This method allows for the synthesis of 4-acyl-5-hydroxybenzimidazole derivatives. | researchgate.netresearchgate.net |

Halogenation and Introduction of Halogenated Analogues

The introduction of halogen atoms onto the this compound core is a common strategy to produce derivatives with altered physical and chemical properties. smolecule.com Halogenation, as an electrophilic substitution reaction, primarily targets specific positions on the aromatic ring, influenced by the directing effects of the existing substituents.

Studies on the halogenation of 5(6)-hydroxybenzimidazole show that substitution preferentially occurs at the 4-position, and may also take place at the 6-position. instras.com A notable method for achieving dichlorination involves the use of hydrogen peroxide and hydrochloric acid (HCl), which results in the formation of 4,6-dichloro-5-hydroxybenzimidazole. universityofgalway.ie For high-yield chlorination, a method using an alcoholic solution of hydrogen chloride in the presence of hydrogen peroxide has been proposed. researchgate.netresearchgate.net

The reactivity of this compound derivatives in electrophilic halogenation is influenced by other substituents on the ring system. The observed order of reactivity is as follows: 1-ethyl-2-methyl-5-hydroxybenzimidazole > 5(6)-hydroxybenzimidazole ≥ 2-methyl-5-hydroxybenzimidazole. researchgate.net This hierarchy provides valuable insight for planning the synthesis of specifically substituted halogenated analogues.

| Halogenation Method | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Dichlorination | Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl) | 4,6-dichloro-5-hydroxybenzimidazole | Not specified | universityofgalway.ie |

| Chlorination | Alcoholic solution of HCl, Hydrogen Peroxide (H₂O₂) | Halogen derivatives of this compound | High | researchgate.netresearchgate.net |

Strategic Substitutions for Modulating Bioactivity

Strategic substitution on the this compound scaffold is a cornerstone of medicinal chemistry, aimed at modulating the bioactivity of the resulting analogues. By systematically altering functional groups at various positions, researchers can enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. A prominent example is the development of multi-target-directed ligands for potential use in treating Alzheimer's disease, where a hydroxyphenylbenzimidazole (BIM) unit is attached to a donepezil-mimetic moiety. mdpi.comresearchgate.net

In this context, substitutions on the benzimidazole ring have been shown to be determinant for biological activity. mdpi.com For instance, the introduction of a fluorine atom or a methoxy (B1213986) (-OMe) group as the R₁ substituent on the BIM moiety leads to an enhancement of acetylcholinesterase (AChE) inhibitory capacity. mdpi.comresearchgate.net Conversely, substituting with a nitro (-NO₂) group at the same position decreases this inhibitory activity. mdpi.com These findings underscore the critical role that even small, strategically placed functional groups play in the interaction between the ligand and its biological target.

Beyond AChE inhibition, these substitutions also influence other relevant biological properties, such as the inhibition of β–amyloid (Aβ) aggregation and the capacity for metal chelation, which are also implicated in the pathology of Alzheimer's disease. mdpi.comresearchgate.net

| Parent Scaffold | Substituent (R₁) on BIM Moiety | Effect on Acetylcholinesterase (AChE) Inhibition | Reference |

|---|---|---|---|

| Donepezil-Hydroxybenzimidazole (DNP-BIM) Hybrid | Fluorine (F) | Enhanced inhibitory capacity | mdpi.com |

| Donepezil-Hydroxybenzimidazole (DNP-BIM) Hybrid | Methoxy (OMe) | Enhanced inhibitory capacity | mdpi.comresearchgate.net |

| Donepezil-Hydroxybenzimidazole (DNP-BIM) Hybrid | Nitro (NO₂) | Decreased inhibitory capacity | mdpi.com |

Mechanistic Investigations of 5 Hydroxybenzimidazole Biological Activities

Antimicrobial Action Pathways

The benzimidazole (B57391) nucleus is a cornerstone in the development of antimicrobial agents, with derivatives showing a broad range of activities. researchgate.net The versatility of the benzimidazole structure, particularly at positions N-1, C-2, C-5, and C-6, allows for extensive modifications to develop potent antimicrobial agents. researchgate.net

Benzimidazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com The antimicrobial potential of these compounds is often linked to their lipophilic character, which influences their ability to penetrate bacterial cell membranes. researchgate.net

Research into specific derivatives has provided insights into their antibacterial mechanisms. For example, certain benzimidazole-based compounds exhibit potent activity against TolC-mutant strains of E. coli, suggesting that their effectiveness can be hampered by bacterial efflux pumps in wild-type strains. whiterose.ac.uknih.gov In one study, a synthesized benzimidazole derivative, compound 6c , showed a potent Minimum Inhibitory Concentration (MIC) value of 2 μg/ml against the E. coli JW55031 (TolC mutant) strain. nih.gov However, its activity was diminished against wild-type strains with intact efflux systems. nih.gov This challenge can sometimes be overcome by using the compounds in combination with agents that disrupt the bacterial outer membrane, such as colistin, which can restore antibacterial activity against resistant Gram-negative bacteria like K. pneumoniae, A. baumannii, and P. aeruginosa. nih.gov

Other studies have synthesized benzimidazole-triazole hybrids, with some compounds showing notable activity. mdpi.com For instance, certain derivatives were found to be particularly effective against Staphylococcus aureus and E. coli, with MIC values as low as 3.125 µg/mL. mdpi.com The substitution pattern on the benzimidazole ring is critical; derivatives with electron-withdrawing groups like -Cl or -Br have shown potent activity against strains such as E. coli, P. aeruginosa, S. aureus, and S. pyrogens. researchgate.net

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound 6c | E. coli JW55031 (TolC mutant) | 2 µg/mL | nih.gov |

| Compound 6c + Colistin | E. coli BW25113 (Wild-type) | 8-16 µg/mL | nih.gov |

| Compound 6c + Colistin | K. pneumoniae | 8-16 µg/mL | nih.gov |

| Compound 25d + Colistin | E. coli BW25113 | 4-16 µg/mL | whiterose.ac.uk |

| Compound 25d + Colistin | K. pneumoniae | 4-16 µg/mL | whiterose.ac.uk |

| Compound 37b | S. aureus | 3.125 µg/mL | mdpi.com |

| Compound 37b | E. coli | 3.125 µg/mL | mdpi.com |

| Compound 37d | S. aureus | 3.125 µg/mL | mdpi.com |

The benzimidazole scaffold is also prominent in the development of antifungal agents. researchgate.net A comparative study of four benzimidazole compounds determined their antifungal activity against eleven different fungi, highlighting the potential of this chemical class. nih.gov

Synthetic derivatives have been developed that show promising results against various fungal strains. researchgate.net For example, a series of compounds developed by replacing the triazole nucleus in fluconazole (B54011) with a benzimidazole structure yielded molecules with moderate to good activity against tested fungal strains. researchgate.net One derivative from this series, with trifluoromethyl substitutions, displayed potent antifungal activity with MIC values ranging from 2-16 µg/mL. researchgate.net

Hybrid molecules incorporating the benzimidazole structure have also been investigated. Benzimidazole-triazole hybrids have shown activity against Candida albicans and Aspergillus niger, with some compounds demonstrating MIC values between 3.125 and 6.25 μg/mL. mdpi.com However, some studies on other types of derivatives, such as sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, have shown almost no antifungal potency, indicating that the specific substitutions are critical for this biological activity. nih.govresearchgate.net

Antioxidant Mechanisms and Free Radical Scavenging

Antioxidants can neutralize oxidative damage by directly reacting with free radicals or by modulating the activity of enzymes involved in oxidative stress. nih.gov The primary mechanisms of action for chemical antioxidants involve donating an electron or a hydrogen atom to a free radical, thus stabilizing it. nih.gov The benzimidazole nucleus has been identified as a scaffold possessing antioxidant properties. researchgate.net

The process of free radical scavenging involves the neutralization of highly reactive species such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻•), and others. nih.govmdpi.com The ability of a compound to act as an antioxidant is often evaluated using assays that measure its capacity to scavenge stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to reduce metal ions. rsc.org

While specific mechanistic studies on 5-Hydroxybenzimidazole (B117332) are not extensively detailed, related structures like hydroxybenzyl alcohols (HBAs) offer insight into the potential role of the hydroxyl group. HBAs have been shown to be potent inhibitors of lipid peroxidation and protein oxidation by scavenging free radicals. doi.orgnih.gov The hydroxyl group is crucial, as it can donate a hydrogen atom to form a more stable phenoxyl radical. doi.orgnih.gov These phenoxyl radicals can then be regenerated by other antioxidants like ascorbic acid. doi.orgnih.gov The position of the hydroxyl group influences the antioxidant capacity; for HBAs, the 2-hydroxy and 4-hydroxy isomers were found to have better radical scavenging properties than the 3-hydroxy isomer. doi.orgnih.gov This suggests that the position of the hydroxyl group on the benzimidazole ring is likely a key determinant of its antioxidant potential.

Anticancer Modalities

The resemblance of the benzimidazole scaffold to purine (B94841) nucleotides allows these compounds to interact with key biological targets in cancer cells, leading to the inhibition of cell growth and the induction of cell death. nih.gov

A primary modality of anticancer action for benzimidazole derivatives is the inhibition of cell proliferation. nih.gov This is often achieved by targeting kinases, which are crucial enzymes that regulate cell growth, differentiation, and survival. nih.gov Constitutive activation of kinases is a common feature in many cancers. nih.gov

Several benzimidazole derivatives have been developed as kinase inhibitors. nih.gov For example, derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases often implicated in tumor progression. nih.gov Another study demonstrated that a benzimidazole derivative named BMT-1 inhibited the proliferation of activated T cells by targeting H+/K+-ATPases, leading to intracellular acidification and cell cycle arrest in the G1 phase. nih.gov Research on colorectal cancer cells showed that the derivative BZD9L1 could impede cell viability and proliferation, with an IC₅₀ concentration of 16.82 µmol/L in HCT116 cells. nih.gov

Table 2: Antiproliferative Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Mechanism/Target | Activity | Source |

|---|---|---|---|---|

| BMT-1 | Activated T cells | H+/K+-ATPase Inhibition | Complete inhibition at 1.25 µM | nih.gov |

| BZD9L1 | HCT116 (Colorectal) | Not specified | IC₅₀ = 16.82 µmol/L | nih.gov |

| BZD9L1 | HT29 (Colorectal) | Not specified | IC₅₀ = 20.11 µmol/L | nih.gov |

| Compound 4c | NCI-60 Panel | EGFR/BRAFV600E Inhibition | Remarkable antiproliferative activity | nih.gov |

| Compound 4e | NCI-60 Panel | EGFR/BRAFV600E Inhibition | Remarkable antiproliferative activity | nih.gov |

| Compound 4g | NCI-60 Panel | EGFR/BRAFV600E Inhibition | Remarkable antiproliferative activity | nih.gov |

In addition to halting proliferation, many benzimidazole-based agents can induce apoptosis, or programmed cell death, in cancer cells. nih.gov One key mechanism is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Blocking PARP-1 leads to genomic instability in cancer cells, causing cell cycle arrest and ultimately apoptosis. nih.gov

Another major pathway involves targeting the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. Benzimidazole derivatives have been specifically designed to inhibit Bcl-2. nih.gov In a study on glioblastoma, prostate, breast, and lung cancer cells, derivatives C1 and D1 were shown to significantly reduce both Bcl-2 mRNA and protein levels, leading to a substantial increase in the percentage of apoptotic cells. nih.gov These compounds exhibited IC₅₀ values below 50 µg/mL in cancer cells while showing lower cytotoxicity towards healthy human embryonic kidney cells. nih.gov Furthermore, some benzimidazoles have been found to induce mitochondria-dependent apoptosis in glioblastoma cells by reducing the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov

Molecular Target Interaction and Enzyme Inhibition

The biological activities of this compound and its derivatives are rooted in their interactions with various molecular targets, particularly enzymes that play critical roles in physiological and pathological processes. These interactions can lead to the inhibition of enzyme function, thereby modulating metabolic and signaling pathways.

The urokinase plasminogen activator (uPA) is a serine protease that is a therapeutic target for several types of cancer due to its role in tumor growth and metastasis. nih.gov Quantum biochemistry calculations, based on crystallographic data, have elucidated the binding mechanism of 2-amino-5-hydroxybenzimidazole with uPA. nih.gov

These studies revealed a total interaction energy of -35.30 kcal/mol for the complex. nih.gov The analysis identified specific amino acid residues within the uPA active site that are crucial for this interaction. The most significant interactions occur with Asp189, the Cys191-Cys220 disulfide bridge, and Ser190. nih.gov The binding is characterized by a salt bridge forming between the 2-amino group of the inhibitor and the side chain carboxylate of Asp189, a key residue in the S1 pocket of uPA. nih.govnih.gov This interaction is a common feature for many small molecule uPA inhibitors. nih.gov

Table 1: Key Binding Interactions of 2-amino-5-hydroxybenzimidazole with Urokinase (uPA)

| Interacting uPA Residue | Nature of Interaction | Reference |

|---|---|---|

| Asp189 | Salt Bridge / Strong Interaction | nih.govnih.gov |

| Ser190 | Important Interaction | nih.gov |

| Cys191-Cys220 | Important Interaction | nih.gov |

| Gly218 | Hydrogen Bond | nih.gov |

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. The inhibition of AChE is a primary therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease. biointerfaceresearch.comnih.gov While direct studies on this compound are limited in the provided literature, the benzimidazole scaffold is a core component of many compounds designed as AChE inhibitors. biointerfaceresearch.com

Derivatives of benzimidazole have been shown to possess potent and selective affinity for acetylcholinesterase. The mechanism of inhibition often involves interactions with key sites of the enzyme, including the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.net Computational studies, such as 3D-QSAR and molecular docking, on various benzimidazole derivatives have revealed that electrostatic and hydrophobic interactions are significant for improving inhibitory activity against AChE.

The ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in the production of immunosuppressive adenosine (B11128) within the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine. nih.govplos.orgpatsnap.com Consequently, CD73 has emerged as a significant target in oncology, and its inhibition is a promising strategy for cancer immunotherapy. nih.govnih.gov Inhibitors of CD73, which include monoclonal antibodies and small molecules, aim to block adenosine production, thereby relieving immunosuppression and enhancing the anti-tumor immune response. plos.orgpatsnap.com

Currently, there is no specific information within the reviewed scientific literature detailing the direct inhibition of the CD73 enzyme by this compound.

This compound has been identified as a key intermediate in specific microbial metabolic pathways. In the bacterium Clostridium thermoaceticum, this compound serves as a direct precursor in the biosynthesis of 5-methoxybenzimidazole (B1583823). nih.gov The metabolic process involves the methylation of this compound to form 5-methoxybenzimidazole, which is subsequently transformed into 5-methoxybenzimidazolylcobamide, a vitamin B12 analog. nih.gov This demonstrates a specific role for this compound within an anabolic pathway, where it is recognized and modified by enzymes of the microorganism. nih.gov

Table 2: Role of this compound in Microbial Metabolism

| Organism | Metabolic Pathway | Role of this compound | Product | Reference |

|---|---|---|---|---|

| Clostridium thermoaceticum | Biosynthesis of Vitamin B12 analogs | Precursor/Intermediate | 5-methoxybenzimidazolylcobamide | nih.gov |

Interactions with Cellular Macromolecules and Membranes

The biological effects of this compound are also dictated by its ability to bind to essential cellular macromolecules, including proteins and nucleic acids.

As detailed in the context of urokinase inhibition (Section 4.4.1), derivatives of this compound can bind with high specificity to the active sites of proteins. The interaction of 2-amino-5-hydroxybenzimidazole with urokinase involves specific, energetically favorable contacts with amino acid residues such as Asp189 and Ser190, leading to the inhibition of the enzyme's catalytic function. nih.gov

Furthermore, the general benzimidazole structure is known to interact with nucleic acids. nih.gov Depending on the number of benzimidazole rings and the nature of substituents, these compounds can bind to DNA through different modes, including intercalation between base pairs or binding within the grooves of the DNA helix. nih.gov This suggests that this compound, as a core benzimidazole structure, has the potential to interact with nucleic acids, a property that could underpin additional biological activities.

Table 3: Summary of Macromolecular Interactions

| Macromolecule | Specific Target/Structure | Type of Interaction | Reference |

|---|---|---|---|

| Protein | Urokinase (uPA) | Active site binding, salt bridges, hydrogen bonds | nih.govnih.gov |

| Nucleic Acid | DNA | Potential for intercalation and groove binding | nih.gov |

Impact on Erythrocyte Membrane Structure and Morphology

Derivatives of this compound have been shown to exert a notable, concentration-dependent influence on the structure and morphology of erythrocyte membranes. researchgate.net Studies employing scanning electron microscopy have revealed that these compounds can induce shape alterations in red blood cells, a phenomenon indicative of their interaction with the cell membrane. researchgate.net

Specifically, within a concentration range of 10⁻⁷ to 10⁻³ M, this compound derivatives have been observed to have an echinocytogenic effect, causing the typically biconcave disc-shaped erythrocytes to transform into echinocytes, which are characterized by the formation of numerous small, spiky projections on the cell surface. researchgate.net This morphological change is a direct consequence of the intercalation of these molecules into the erythrocyte membrane, leading to an expansion of the outer leaflet of the lipid bilayer relative to the inner leaflet.

The extent of this echinocytogenic effect is not uniform across all derivatives. Research has indicated that the nature of the substituents on the benzimidazole core plays a significant role. For instance, a derivative featuring a benzyl (B1604629) group at position 2 and an ethoxy group at position 5 has been identified as a particularly potent inducer of echinocytosis. researchgate.net This highlights the sensitivity of the erythrocyte membrane to the specific chemical features of the intercalating molecule.

Further insights into the structural changes within the membrane have been obtained through the use of spin probe techniques, such as electron spin resonance (ESR) spectroscopy. These methods allow for the examination of the mobility and order of lipid molecules within the membrane. The observed changes in the ESR spectra upon the introduction of this compound derivatives confirm a modification of the structural organization of the plasma membrane. researchgate.net

| Concentration of this compound Derivative (M) | Observed Effect on Erythrocyte Morphology |

|---|---|

| 10⁻⁷ | Initiation of echinocyte formation |

| 10⁻⁵ | Pronounced echinocytogenic effect |

| 10⁻³ | Strong echinocytogenic effect |

Role of Hydrophobicity in Membrane Intercalation and Biological Effects

The hydrophobicity of the side substituents on this compound derivatives is a critical determinant of their interaction with the erythrocyte membrane and, consequently, their biological effects. researchgate.net The lipid bilayer of the cell membrane is a highly hydrophobic environment, and the ability of a molecule to partition into this environment is strongly influenced by its lipophilicity.

Derivatives with more hydrophobic side chains exhibit a more pronounced effect on membrane structure and erythrocyte morphology. researchgate.net This is because their favorable partitioning into the lipid core of the membrane leads to a greater degree of intercalation. For example, derivatives bearing aliphatic substituents with 8 or 10 carbon atoms have been found to be the most effective modifiers of membrane structure and cell shape. researchgate.net

The distribution of these non-electrolyte compounds is thought to be primarily within the outer monolayer of the erythrocyte membrane. researchgate.net This asymmetric distribution is a key factor in the induction of the echinocytogenic shape change. The increased surface area of the outer leaflet, caused by the influx of the hydrophobic derivatives, leads to the outward budding of the membrane, resulting in the characteristic spiculated appearance of echinocytes.

The relationship between hydrophobicity and the observed biological effects underscores the importance of the physicochemical properties of this compound derivatives in their mechanism of action. By modifying the hydrophobic character of these molecules, it is possible to tune their interaction with cell membranes and modulate their biological activity.

| Derivative Substituent | Relative Hydrophobicity | Impact on Membrane Intercalation | Observed Biological Effect |

|---|---|---|---|

| Short-chain alkyl | Low | Limited | Weak echinocytogenic effect |

| Long-chain alkyl (C8, C10) | High | Significant | Strong modifiers of membrane structure and morphology |

| Benzyl and Ethoxy groups | Moderate-High | Pronounced | Most pronounced echinocytogenic effect |

Modulation of Protein-Protein Interactions

While the direct modulation of protein-protein interactions (PPIs) by this compound itself has not been extensively documented in publicly available research, the broader class of benzimidazole derivatives has been widely investigated as inhibitors of such interactions, particularly in the context of protein kinases. nih.govnih.gov The benzimidazole scaffold is recognized as a common motif in kinase inhibitors, where it can interact with the enzyme's active site through various binding modes. nih.gov

In many instances, benzimidazole-based compounds act as ATP-competitive inhibitors, binding to the hinge region of the kinase and preventing the binding of ATP, which is essential for the phosphorylation of substrate proteins. nih.gov This inhibition of kinase activity effectively modulates the protein-protein interactions that are dependent on phosphorylation signaling cascades. Molecular docking studies have been employed to predict the binding affinities and interaction patterns of benzimidazole derivatives with various protein kinases, revealing key interactions such as hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. researchgate.net

For example, in silico studies have shown that 2-phenylbenzimidazole (B57529) exhibits a high binding affinity for protein kinases like CDK4/CycD1 and Aurora B, with a binding energy of -8.2 kcal/mol. researchgate.net While these studies focus on other benzimidazole derivatives, they highlight the potential of the core benzimidazole structure to serve as a scaffold for the design of molecules that can fit into the binding pockets of proteins and disrupt their interactions with other proteins.

The potential for this compound to modulate non-kinase PPIs is an area that warrants further investigation. The structural features of the benzimidazole ring, combined with the hydrogen-bonding capability of the hydroxyl group, could theoretically allow for interactions with "hot spots" on protein surfaces that are critical for mediating PPIs. However, without specific experimental or computational evidence for this compound, its role in the direct modulation of protein-protein interactions remains speculative but is an intriguing avenue for future research based on the known activities of the broader benzimidazole family.

| Benzimidazole Derivative | Target Protein Kinase | Reported Binding Affinity (kcal/mol) | Mechanism of PPI Modulation |

|---|---|---|---|

| 2-Phenylbenzimidazole | CDK4/CycD1, Aurora B | -8.2 | Inhibition of kinase activity, disrupting phosphorylation-dependent PPIs |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Features Influencing Biological Efficacy

The benzimidazole (B57391) nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a versatile scaffold whose biological activity can be significantly modulated by substituents at various positions. rroij.com The hydroxyl group at the 5-position of 5-hydroxybenzimidazole (B117332) is a key feature, influencing properties like solubility and hydrogen bonding capacity. ontosight.ai This functional group is known to participate in crucial interactions with biological targets. researchgate.net

Research has shown that the biological efficacy of this compound derivatives is highly dependent on the nature and position of various substituents. For instance, in the context of antifungal activity against dermatophytes, derivatives unsubstituted at the 5-position (i.e., where a hydrogen is present instead of a sulfonic acid or carboxylic acid group) displayed the strongest growth inhibition. mdpi.com This suggests that for this particular activity, a hydrogen at the 5-position is more beneficial than an electron-withdrawing group. mdpi.com

Furthermore, modifications at other positions of the benzimidazole ring significantly impact biological action. A crystal structure of 2-amino-5-hydroxybenzimidazole complexed with the enzyme urokinase plasminogen activator (uPA) revealed that the 2-amino group forms a key salt bridge with an aspartate residue (Asp189) in the enzyme's active site, an interaction critical for its inhibitory activity. osf.ioacs.org In a different context, studies on derivatives designed as anti-Alzheimer's agents found that substitutions like a fluorine atom or a methoxy (B1213986) group could enhance activity against acetylcholinesterase. mdpi.com

Table 1: Influence of Structural Features on the Biological Activity of this compound Derivatives

| Derivative/Structural Feature | Target/Assay | Observed Efficacy/Activity |

|---|---|---|

| 2-Amino-5-hydroxybenzimidazole | Urokinase Plasminogen Activator (uPA) | Moderate inhibitory activity (IC50 10 μM); 2-amino group forms a salt bridge with Asp189. osf.io |

| 5-H (unsubstituted) benzimidazole derivative | Antifungal (Dermatophytes) | Strong growth inhibition; more beneficial than electron-withdrawing groups (-SO3H, -COOH) at this position. mdpi.com |

| 5-SO3H benzimidazole derivative | Antifungal (Dermatophytes) | Decreased activity compared to the unsubstituted (5-H) derivative. mdpi.com |

| This compound linked to Donepezil (B133215) moiety | Acetylcholinesterase (AChE) Inhibition | Fluorine or methoxy group substitutions evidenced higher cholinergic AChE activity. mdpi.com |

| 1-Aryl-2-hydroxybenzimidazole derivatives | Hepatitis C Virus (HCV) IRES RNA | Displayed strong precipitating properties, suggesting nonspecific binding interactions. nih.gov |

Correlation Between Hydrophobic Properties and Membrane Disruption

The interaction of drugs with cell membranes is a critical factor in their biological activity, and this interaction is often governed by the compound's hydrophobic character. silae.it QSAR studies have frequently been used to correlate hydrophobicity with biological effects, including membrane disruption. nih.govnih.gov For this compound derivatives, their hydrophobic properties have been shown to directly influence their effect on the structural organization of erythrocyte plasma membranes. researchgate.net

A study using spin probe methods and scanning electron microscopy investigated a series of this compound derivatives with side substituents that varied in hydrophobicity. researchgate.net The results showed that these compounds could modify the structure of the erythrocyte membrane in a concentration-dependent manner. researchgate.net A key finding was that an increase in lactate (B86563) dehydrogenase (LDH) release, an indicator of membrane damage, was positively and linearly correlated with the hydrophobicity of the derivative (r = 0.993). researchgate.net

Specifically, derivatives with longer aliphatic chains at certain positions, such as those with 8 or 10 carbon atoms, were the most effective modifiers of membrane structure and erythrocyte morphology. researchgate.net All the studied substances induced a shape change in the erythrocytes, suggesting they are distributed in the outer monolayer of the membrane. researchgate.net This demonstrates a clear QSAR where increased hydrophobicity of the substituent leads to greater membrane disruption.

Table 2: Correlation of Hydrophobicity of this compound Derivatives with Erythrocyte Membrane Modification

| Derivative Feature | Hydrophobicity Indicator | Effect on Erythrocyte Membrane |

|---|---|---|

| Aliphatic Substituents | Positive linear correlation (r = 0.993) between hydrophobicity and LDH release. researchgate.net | Increased hydrophobicity leads to greater membrane disruption. researchgate.net |

| Derivatives with 8 and 10 carbon atoms in the aliphatic substituent | Higher hydrophobicity due to longer carbon chains. | Most efficient modifiers of membrane structure and erythrocyte morphology. researchgate.net |

| All tested derivatives (concentration 10⁻⁷-10⁻³ M) | Varied based on side substituents. | Caused an echinocytogenic effect (shape change), suggesting distribution in the outer membrane monolayer. researchgate.net |

Impact of Specific Substituents on Target Affinity and Selectivity

The precise nature and placement of substituents on the this compound scaffold can dramatically alter its binding affinity and selectivity for specific biological targets. rroij.com SAR studies are essential for fine-tuning these interactions to develop potent and selective agents. acs.org

One clear example is seen in the development of inhibitors for the urokinase plasminogen activator (uPA), a serine protease implicated in cancer metastasis. osf.io The lead compound, 2-amino-5-hydroxybenzimidazole, showed moderate activity. osf.ioacs.org X-ray crystallography revealed that the 2-amino group is crucial, forming a salt bridge with Asp189 at the base of the S1 pocket of the enzyme. osf.io The imidazole part of the core structure also contributes to binding through hydrogen bonds. osf.io

Another detailed study focused on heterodimeric derivatives of this compound targeting estrogen receptors (ERα and ERβ). nih.gov These studies found that the 5-hydroxyl group is a critical determinant of binding affinity. researchgate.netnih.gov Upon cleavage of a protecting methoxy group, the resulting this compound derivatives were able to form an additional hydrogen bond with the amino acid residue Gln327 in the receptor's ligand-binding domain. nih.gov This additional interaction consistently increased the binding affinity for the receptor compared to their 5-methoxy counterparts. nih.gov For instance, the this compound derivative 39 showed a relative binding affinity (RBA) of 37.4% for ERβ, significantly higher than its 5-methoxy precursor. nih.gov

Conversely, the removal or modification of essential groups can abolish activity. In a series of compounds targeting the Hepatitis C Virus RNA, acylation of the 2-amino group on the benzimidazole ring eliminated binding affinity, highlighting the necessity of the free amino group for interacting with this specific RNA target. nih.gov

Table 3: Impact of Substituents on Relative Binding Affinity (RBA) of this compound Derivatives for Estrogen Receptor β (ERβ)

| Compound | Key Structural Feature | RBA for ERβ (%) |

|---|---|---|

| Derivative 39 | This compound | 37.4 nih.gov |

| Derivative 41 | This compound | 26.2 nih.gov |

| Derivative 42 | This compound | 19.5 nih.gov |

| Methoxy-Derivative 34 | 5-methoxybenzimidazole (B1583823) | 15.2 nih.gov |

| Methoxy-Derivative 38 | 5-methoxybenzimidazole | 14.1 nih.gov |

Comparative Analysis with Structurally Similar Compounds

Comparing this compound to its structural analogs provides valuable insights into how the position of a single functional group can alter biological and chemical properties. Key comparators include the parent benzimidazole, other positional isomers like 2-hydroxybenzimidazole (B11371) and 4-hydroxybenzimidazole, and N-oxide derivatives.

The uniqueness of this compound lies in the specific placement of its hydroxyl group, which influences its reactivity and biological interactions compared to other isomers. smolecule.com For example, in studies targeting the Hepatitis C Virus IRES RNA, 1-aryl-2-aminobenzimidazoles showed measurable binding affinity, whereas their corresponding 2-hydroxybenzimidazole analogs did not bind effectively and instead exhibited strong precipitating properties. nih.gov This suggests that for this target, the 2-amino group is superior to the 2-hydroxy group for achieving specific binding.

A direct comparison between this compound derivatives and their 5-methoxybenzimidazole counterparts in targeting estrogen receptors revealed a clear advantage for the hydroxyl group. nih.gov The ability of the 5-OH group to act as a hydrogen bond donor led to higher receptor binding affinities compared to the 5-OCH₃ group, which can only act as a hydrogen bond acceptor. researchgate.netnih.gov

In the context of antimicrobial activity, some research indicates that 1-hydroxybenzimidazole (B8796915) 3-oxides, another class of related compounds, exhibit antibacterial and germicidal activity. semanticscholar.org The parent compound, benzimidazole, lacks the hydroxyl group and serves as the basic scaffold, but the addition of functional groups like the 5-hydroxyl is a common strategy to modulate its biological profile. rroij.comsmolecule.com

Table 4: Comparative Analysis of this compound and Structurally Related Compounds

| Compound | Structural Difference from this compound | Comparative Finding |

|---|---|---|

| Benzimidazole | Lacks the hydroxyl group. smolecule.com | The parent scaffold; functionalization (e.g., at the 5-position) is used to impart specific biological activities. rroij.com |

| 2-Hydroxybenzimidazole | Hydroxyl group at position 2 instead of 5. smolecule.com | In a study targeting HCV RNA, 1-aryl-2-hydroxybenzimidazoles were inactive, unlike the 2-amino analogues. nih.gov |

| 4-Hydroxybenzimidazole | Hydroxyl group at position 4 instead of 5. smolecule.com | Exhibits distinct pharmacological properties due to the different placement of the hydroxyl group. smolecule.com |

| 5-Methoxybenzimidazole | Methoxy group (-OCH₃) at position 5 instead of a hydroxyl group. nih.gov | In estrogen receptor binding, 5-hydroxy derivatives showed higher affinity due to an additional hydrogen bond donation. nih.gov |

| 1-Hydroxybenzimidazole 3-oxides | N-oxide derivative with a hydroxyl group on one of the imidazole nitrogens. semanticscholar.org | Reported to possess antibacterial and germicidal activity. semanticscholar.org |

Computational and Theoretical Chemistry Applications to 5 Hydroxybenzimidazole Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reaction Mechanisms

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of 5-Hydroxybenzimidazole (B117332). nih.gov These methods allow for the detailed investigation of molecular orbitals, charge distribution, and the energies of different electronic states. For instance, DFT calculations have been employed to explore the electronic properties of this compound and its analogs, providing insights into their roles in various chemical and biological processes. nih.gov

One significant application of QM calculations is in the study of reaction mechanisms. In the anaerobic biosynthesis of the 5,6-dimethylbenzimidazole (B1208971) ligand of vitamin B12, the radical S-adenosyl-L-methionine (SAM) enzyme BzaF converts 5-aminoimidazole ribotide (AIR) to this compound (HBI). ucdavis.edunih.gov DFT calculations, in conjunction with experimental techniques like electron paramagnetic resonance (EPR) spectroscopy, have been crucial in characterizing radical intermediates formed during this complex rearrangement. ucdavis.edunih.gov These computational studies help in proposing and validating plausible reaction pathways. ucdavis.eduescholarship.org

Furthermore, DFT has been used to estimate the bond dissociation energy (BDE) of the O–H bond in N-hydroxybenzimidazole derivatives, which are precursors to N-oxyl radicals used in C–H functionalization reactions. nih.gov By systematically modifying the substituents on the benzimidazole (B57391) ring, the BDE values can be tuned, demonstrating the predictive power of QM methods in designing catalysts with desired reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Biomolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its derivatives when interacting with biological macromolecules such as proteins and nucleic acids. researchgate.netmdpi.com These simulations track the movements of atoms over time, providing a detailed picture of the conformational changes, binding modes, and interaction energies within a solvated environment. researchgate.net

MD simulations are particularly valuable for understanding how ligands like this compound and its analogs bind to their protein targets. mdpi.com For example, in the study of urokinase-type plasminogen activator (uPA), a therapeutic target in cancer, MD simulations could be used to explore the stability of the complex formed between uPA and inhibitors derived from this compound. nih.gov The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and specificity. researchgate.net

The Martini force field, a coarse-grained model, is widely used for large-scale biomolecular simulations and can be applied to systems involving this compound to study processes like membrane permeation or protein-protein interactions modulated by the ligand. nih.gov These simulations, while simplifying the system's representation, can provide valuable insights into phenomena occurring on longer timescales that are inaccessible to all-atom MD. nih.gov

In Silico Prediction of Pharmacokinetic Descriptors

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development. nih.gov In silico methods provide a rapid and cost-effective way to estimate the pharmacokinetic profiles of compounds like this compound and its derivatives, helping to prioritize candidates for further experimental testing. nih.gov

Various computational models are available to predict key pharmacokinetic parameters. biorxiv.org These models often use molecular descriptors such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors to estimate properties like intestinal absorption, blood-brain barrier penetration, and metabolic stability. nih.govjaptronline.com For this compound, its calculated XLogP3 value of 1.5 suggests a moderate level of lipophilicity. nih.gov

Online tools and software packages can be used to generate a comprehensive ADME profile for a given molecule. japtronline.com For instance, the SwissADME web server can predict a wide range of properties including gastrointestinal absorption, bioavailability, and potential inhibition of cytochrome P450 enzymes. While specific in silico ADME predictions for this compound are not detailed in the provided search results, the general methodologies are well-established and routinely applied in drug discovery projects involving benzimidazole scaffolds. japtronline.com

Molecular Docking and Virtual Screening for Ligand Discovery

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. longdom.org This method is instrumental in virtual screening, where large libraries of compounds are computationally evaluated to identify potential new ligands for a biological target. longdom.orgnih.gov

For targets where this compound or its analogs are known to be active, such as urokinase-type plasminogen activator (uPA), molecular docking can be used to understand the binding mode and to screen for novel inhibitors. nih.gov The process involves preparing the 3D structure of the protein and then "docking" the ligands into the active site, scoring them based on their predicted binding affinity. longdom.org

Virtual screening campaigns can be ligand-based or structure-based. nih.govplos.org In a ligand-based approach, a pharmacophore model can be developed from a set of known active compounds, including derivatives of this compound. This model, which defines the essential 3D arrangement of chemical features required for activity, is then used to search for new molecules with a similar arrangement. plos.org Structure-based virtual screening directly uses the 3D structure of the target protein to dock and score potential ligands. chemrevlett.com These computational approaches significantly accelerate the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally. longdom.org

Computational Characterization of Radical Intermediates

As mentioned earlier, this compound is an intermediate in the anaerobic biosynthesis of vitamin B12, a process that involves radical chemistry. ucdavis.edunih.gov Computational methods are essential for the characterization of the transient and highly reactive radical intermediates that are formed during this enzymatic reaction. ucdavis.edunih.govescholarship.org

In the reaction catalyzed by the enzyme BzaF, a radical intermediate is formed from 5-aminoimidazole ribotide (AIR). nih.govescholarship.org The structure of this radical is difficult to determine experimentally alone. However, by combining experimental data from electron paramagnetic resonance (EPR) spectroscopy with quantum mechanical calculations (DFT), a plausible structure for the intermediate can be proposed. ucdavis.edunih.gov

DFT calculations can predict the hyperfine coupling constants of the radical, which can then be compared to the experimental EPR spectra. escholarship.org This comparison allows for the validation of the proposed radical structure. These computational studies have been instrumental in revising the proposed mechanism for the rearrangement of AIR to HBI, highlighting the power of a combined experimental and computational approach to unravel complex biochemical transformations. ucdavis.edunih.govescholarship.org

Advanced Analytical Techniques in 5 Hydroxybenzimidazole Research

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopy is a cornerstone in the study of 5-Hydroxybenzimidazole (B117332), enabling researchers to probe its atomic structure, electronic properties, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound and its derivatives. beilstein-journals.org It provides detailed information about the connectivity of atoms and the chemical environment of nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.govorganicchemistrydata.org

In biosynthetic studies, NMR has been crucial in tracing the metabolic fate of the compound. For instance, ¹H-NMR analysis was used to confirm that this compound is a precursor in the biosynthesis of the 5,6-dimethylbenzimidazole (B1208971) moiety of vitamin B12. ebi.ac.uk Researchers have also used NMR to characterize the products of enzymatic reactions, such as the methylation of this compound to 5-methoxybenzimidazole (B1583823), by comparing the resulting spectra with those of known standards. researchgate.net The detailed analysis of chemical shifts and coupling constants allows for precise structural assignment. researchgate.net

Furthermore, NMR is employed to investigate intermolecular interactions. ¹H NMR titration studies, for example, can reveal the sequence of protonation in molecules containing the hydroxybenzimidazole moiety, providing insights into their acid-base chemistry and interaction with biological targets. mdpi.com In the solid state, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, often combined with theoretical GIAO/DFT calculations, help to resolve signals that are averaged out in solution due to phenomena like proton transfer and tautomerism, thus providing a more complete structural picture. beilstein-journals.org

Table 1: Example ¹H NMR Data for a this compound Derivative Product This table presents data for 5-methoxybenzimidazole, the methylated product of this compound, as identified in an in vitro enzymatic assay.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ha | 8.17 | singlet (s) | N/A |

| Hb | 7.28, 7.27 | doublet (d) | 1.96 |

| Hc | 7.049, 7.043, 7.027, 7.021 | doublet of doublets (dd) | 8.8, 2.4 |

| Hd | 7.63, 7.61 | doublet (d) | 8.8 |

| He (methoxy group) | 3.83 | singlet (s) | N/A |

| Data sourced from a study on the in vitro reconstitution of the methyltransferase activity of MtBzaC with this compound. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specialized technique essential for detecting and characterizing molecules with unpaired electrons, such as free radicals. nih.gov This method has been pivotal in elucidating the mechanism of this compound biosynthesis. nih.govacs.org

In the anaerobic pathway for vitamin B12 synthesis, the enzyme BzaF, a radical S-adenosyl-L-methionine (SAM) enzyme, converts 5-aminoimidazole ribotide (AIR) into this compound. acs.orgnih.gov EPR spectroscopy was instrumental in trapping and characterizing a key organic radical intermediate formed during this reaction. nih.gov By using substrates labeled with various isotopes, researchers were able to extract hyperfine parameters from the EPR spectra, which provided critical information to propose a plausible structure for the radical intermediate. nih.govacs.orgnih.gov These studies revealed the formation of an aminoimidazole radical, leading to a revised understanding of the reaction mechanism. nih.gov

EPR is also used in interaction studies through the spin probe method. This involves introducing a stable radical (spin probe) into a system to report on the dynamics and structure of its environment. This approach has been used to study the modifying effects of this compound derivatives on the structural organization of erythrocyte membranes. researchgate.netnih.gov Additionally, EPR spectroscopy is employed to determine the oxidation state of metal centers, such as the cobalt ion in 5-hydroxybenzimidazolylcobamide-containing proteins, during enzymatic activation processes. capes.gov.br

Other Spectroscopic Applications (e.g., UV-Vis, Fluorescence, IR, Raman Spectroscopy)

A range of other spectroscopic techniques provide complementary information for the analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule. It is routinely used to identify and quantify this compound and its derivatives. For example, the product of the enzymatic methylation of this compound was identified by its characteristic UV-Vis spectrum, which showed absorption maxima at 250 nm and 280 nm. researchgate.net UV-Vis spectroscopy can also be used to monitor reaction kinetics and to determine the oxidation state of associated metal ions in metalloproteins. capes.gov.brresearchgate.net

Fluorescence Spectroscopy : This method provides high sensitivity for molecules that fluoresce. While this compound itself may have limited native fluorescence, its derivatives or the systems it interacts with can be studied effectively. The intrinsic fluorescence of proteins, for instance, can be monitored to study binding events. A decrease in the protein fluorescence of the enzyme MtBzaC upon the addition of S-adenosylmethionine was used to determine the binding constant for the substrate. researchgate.net Fluorescence is also central to bioassays developed to detect benzimidazoles and to in vitro assays measuring the anti-amyloidogenic capacity of hydroxybenzimidazole-based compounds. mdpi.comnih.gov Certain derivatives, like 5,6-diamino-2-hydroxybenzimidazole, are used specifically as fluorometric labeling reagents.

Chromatographic Separation Techniques for Purity and Profiling

Chromatography is fundamental for separating this compound from complex mixtures, assessing its purity, and quantifying its presence in various samples. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound and its metabolites. wikipedia.orgmdpi.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org

Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed. wikipedia.orgnih.gov HPLC methods have been developed for the sensitive determination of 5-hydroxy-2-benzimidazole carbamate (B1207046) (a metabolite of the pesticide carbendazim) in urine, and for 5-hydroxymebendazole (B1664658) (a metabolite of the drug mebendazole) in poultry muscle. mdpi.comnih.gov These methods often couple the HPLC system with highly sensitive detectors, such as electrochemical detectors or tandem mass spectrometers (LC-MS/MS), to achieve low detection limits. mdpi.comnih.gov The choice of mobile phase, column, flow rate, and detector is optimized to achieve sharp, well-resolved peaks for accurate quantification. mdpi.comnih.govresearchgate.net

Table 2: Example HPLC Methods for this compound Derivatives

| Analyte | Matrix | HPLC Column | Mobile Phase | Detector |

| Methyl 5-hydroxy-2-benzimidazole carbamate | Urine | C18 reversed-phase | 0.06 M ammonium (B1175870) acetate (B1210297) (pH 8)-methanol (73:27) | Electrochemical |

| 5-hydroxymebendazole (HMBZ) | Poultry Muscle | Xbridge C₁₈ (4.6 mm × 150 mm, 5 µm) | Gradient of 0.1% formic acid in water and acetonitrile | Tandem Mass Spectrometry (MS/MS) |

| Data sourced from published analytical methods. mdpi.comnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique where the mobile phase is a gas and the stationary phase is a liquid or solid coated on a solid support inside a column. google.com While less common than HPLC for benzimidazole (B57391) analysis, GC, particularly when coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile or derivatized this compound-related compounds. mdpi.com For instance, GC has been mentioned as a technique for monitoring the progress of chemical reactions involving benzimidazoles. google.com In environmental and biological studies, GC has been used to analyze the fatty acid composition of organisms where microbial functions like this compound biosynthesis were identified. frontiersin.org The availability of GC-MS data for related compounds like 5-Amino-2-hydroxybenzimidazole in spectral databases indicates its utility in structural identification. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. It is prized for its sensitivity and selectivity, making it indispensable in the analysis of biochemical, organic, and inorganic compounds within complex mixtures. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography (most often, high-performance liquid chromatography or HPLC) with the mass analysis capabilities of mass spectrometry. wikipedia.org This hybrid technique is highly effective for analyzing compounds like this compound, particularly in biological matrices. LC-MS allows for the separation of this compound from other components in a sample before it enters the mass spectrometer, which then provides data on its molecular weight and can help in its identification and quantification. wikipedia.orgthermofisher.com

The versatility of LC-MS is enhanced by the variety of separation chemistries available, such as reversed-phase chromatography, which is well-suited for separating non-volatile molecules like this compound and its derivatives. thermofisher.com The technique is widely used in metabolomics to detect and identify components in complex mixtures. wikipedia.org For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the simultaneous analysis of mebendazole (B1676124) and its metabolite, 5-hydroxymebendazole (a benzimidazole derivative), in poultry muscle. nih.gov Such methods demonstrate the high sensitivity of LC-MS, with limits of detection (LODs) often in the low micrograms per kilogram (μg/kg) range. nih.gov Research has also focused on developing LC-MS methods to identify and quantify cobalamin analogues, where this compound was identified as a degradation product. researchgate.net

Table 1: Example LC-MS/MS Method Parameters for Benzimidazole Metabolite Analysis This table is a representative example based on published methodologies for related compounds.

| Parameter | Setting |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of 0.1% formic acid in water and methanol |

| Mass Spectrometer | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Source: Adapted from methodologies described for benzimidazole derivatives. nih.gov |

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.gov The key advantage of LC-Q-TOF-MS is its high mass resolution and accuracy, which allows for the precise determination of a compound's elemental composition. iowa.gov This is critical in untargeted metabolomics research, where the goal is to identify all measurable metabolites in a biological sample. nih.gov

In the context of this compound research, Q-TOF LC-MS can be used for:

Metabolite Identification: Accurately identifying metabolites of this compound in complex biological samples. The high-resolution data allows researchers to differentiate between compounds that have very similar masses. iowa.gov

Untargeted Screening: Performing comprehensive screening for the compound and its derivatives without the need for pre-existing reference standards for every single metabolite. chromatographyonline.com The technique's ability to detect a wide range of non-volatile, thermally unstable, and polar compounds makes it superior to older methods in many toxicological and metabolomic studies. nih.gov